Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo[1,5-a]pyrimidine derivative characterized by:
- Position 6: A methyl carboxylate group, which enhances solubility and serves as a common pharmacophore in bioactive molecules.
- Position 5: An ethyl substituent, contributing steric bulk compared to smaller alkyl groups like methyl.
- Position 7: A 2-(difluoromethoxy)phenyl group, introducing electronegative fluorine atoms that modulate electronic and lipophilic properties.
Properties
IUPAC Name |
methyl 7-[2-(difluoromethoxy)phenyl]-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O3/c1-3-10-12(14(23)24-2)13(22-16(21-10)19-8-20-22)9-6-4-5-7-11(9)25-15(17)18/h4-8,13,15H,3H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNAVHHFWBKASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound appear to be involved in neuroprotection and anti-neuroinflammatory processes. The compound has shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also interacts with active residues of ATF4 and NF-kB proteins.
Mode of Action
The compound exerts its neuroprotective and anti-inflammatory properties by interacting with its targets and causing significant changes. It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key players in neuroinflammation. Additionally, it interacts favorably with active residues of ATF4 and NF-kB proteins, which are involved in cellular stress responses and inflammation, respectively.
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, both of which are implicated in neurodegenerative diseases. It also inhibits the NF-kB inflammatory pathway, which plays a crucial role in immune and inflammatory responses.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties. It reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent.
Biochemical Analysis
Biochemical Properties
Related triazole-pyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties. These compounds interact with enzymes and proteins such as ATF4 and NF-kB, influencing their activity.
Cellular Effects
In cellular contexts, Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate could potentially influence cell function. Similar compounds have shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. This suggests potential impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway. This suggests potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 7
The phenyl ring at position 7 is a critical site for functionalization. Key comparisons include:
Key Insight : The difluoromethoxy group in the target compound balances electronegativity and lipophilicity, distinguishing it from methoxy- or halogen-substituted analogs .
Ester Group Variations at Position 6
The carboxylate ester influences solubility and metabolic stability:
Key Insight : Methyl esters, as in the target compound, may favor faster clearance compared to ethyl esters, making them suitable for short-acting therapeutics .
Substituents at Position 5
The alkyl/aryl group at position 5 modulates steric and electronic effects:
Key Insight : The ethyl group in the target compound offers a balance between steric bulk and flexibility, contrasting with trifluoromethyl’s rigidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
